molecular formula C38H62FeP2 B2874667 Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 246231-77-6

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No.: B2874667
CAS No.: 246231-77-6
M. Wt: 636.707
InChI Key: RDXPVECZVKGCKG-OFIHFMIUSA-N
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Description

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound with the molecular formula C₃₆H₅₆FEP₂. It is known for its unique structure, which includes a central iron atom coordinated with phosphane ligands and cyclopentane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the reaction of cyclopentane derivatives with dicyclohexylphosphane ligands in the presence of an iron source. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

    Catalysts: Transition metal catalysts such as palladium or nickel

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phosphane ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various phosphane ligands, solvents like THF or DCM

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species .

Scientific Research Applications

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide range of scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) exerts its effects involves the coordination of the iron center with various substrates. The phosphane ligands play a crucial role in stabilizing the iron center and facilitating the transfer of electrons during catalytic cycles. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with cyclopentadienyl ligands.

    Ferrocene: A well-known organometallic compound with a sandwich structure involving iron and cyclopentadienyl ligands.

    Iron(II) bis(diphenylphosphino)ethane: An iron complex with diphenylphosphino ligands.

Uniqueness

Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is unique due to its specific ligand environment and the presence of cyclopentane rings. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in catalysis and material science .

Properties

CAS No.

246231-77-6

Molecular Formula

C38H62FeP2

Molecular Weight

636.707

IUPAC Name

carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C31H56P2.C5H10.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m0..../s1

InChI Key

RDXPVECZVKGCKG-OFIHFMIUSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

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